2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
Overview
Description
2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is a useful research compound. Its molecular formula is C26H27N3OS and its molecular weight is 429.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.18748367 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Two methods for synthesizing 1,2,4-triazol-5-ylidenes, including derivatives with adamantyl and phenyl groups, have been developed. These compounds, such as 1-(1-adamantyl)-3,4-diphenyl-1,2,4-triazol-5-ylidene, show interesting reactions with acetonitrile, sulfur, and selenium to form products like cyanomethyl-5H-1,2,4-triazoline and corresponding thione and selenone derivatives (Korotkikh et al., 2003).
Reactivity with Other Compounds
Adamantanethione S-methylide is an accessible thiocarbonyl S-ylide that reacts with thiocarbonyl compounds and carbon disulfide to yield 1,3-dithiolanes and cycloadducts. The reaction outcomes suggest that electronic and steric effects significantly influence the regioselectivity of these cycloadditions (Mlostoń et al., 1999).
Antimicrobial and Anti-inflammatory Activities
Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. Some derivatives displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. Additionally, certain compounds showed significant anti-inflammatory activity in models of carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).
Chemoselectivity in Cycloaddition Reactions
The chemoselectivity of [2+3]-cycloaddition reactions involving thiocarbonyl S-methylides and various substrates has been studied. These reactions lead to the formation of spirocyclic tetrahydrothiophene derivatives, with the reaction pathways influenced by the steric and electronic properties of the thiocarbonyl S-methylides (Seyfried et al., 2006).
Structural and Vibrational Studies
Adamantane-containing triazole thiones have been studied for their structural, vibrational, and UV/Vis properties. These studies, utilizing spectral, DFT, and multi-reference ab initio methods, provide insights into the electronic characteristics and potential reactivity of these compounds. The analyses predict that these compounds are likely to exhibit analgesic activities (Shundalau et al., 2019).
Properties
IUPAC Name |
2-[[5-(1-adamantyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3OS/c30-23(21-7-3-1-4-8-21)17-31-25-28-27-24(29(25)22-9-5-2-6-10-22)26-14-18-11-19(15-26)13-20(12-18)16-26/h1-10,18-20H,11-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFWSEIBXDBIBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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